molecular formula C43H38N6O2 B565851 6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one CAS No. 1048948-15-7

6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one

Cat. No. B565851
CAS RN: 1048948-15-7
M. Wt: 670.817
InChI Key: ITQPEEZTQTWJEW-UHFFFAOYSA-N
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Description

The compound “6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one” is an impurity of Olmesartan Medoxomil . Olmesartan Medoxomil is an angiotensin II receptor antagonist used to treat high blood pressure . The molecular formula of the compound is C24 H24 N6 O2 and it has a molecular weight of 428.49 .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds featuring imidazole and triazole motifs, like those mentioned in the search results, are synthesized and evaluated for their biological activities. For example, imidazole and triazole derivatives have been explored for their inhibitory activities against enzymes like monoamine oxidase (MAO) and retinoic acid hydroxylase (CYP26), which are important targets for treating neurological disorders and cancers, respectively (Gomaa et al., 2011); (Sasidharan et al., 2018).

Novel Applications in OLEDs and Fluorescence

Certain imidazole derivatives have shown promise in applications such as organic light-emitting diodes (OLEDs) and as fluorescent sensors. For instance, tetrahedral silicon-centered imidazolyl derivatives exhibit high thermal stability and fluorescence, making them potential candidates for blue emitters or hole-blocking materials in OLED technology (Wang et al., 2010).

Anti-inflammatory and Analgesic Activities

The synthesis of novel imidazole-containing compounds and their evaluation for anti-inflammatory and analgesic activities highlight the potential of such molecules in developing new therapeutic agents (Rajanarendar et al., 2020).

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their activities against protozoal infections, demonstrating the potential of imidazole-based compounds in treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Synthesis of Complex Heterocycles

Research into the synthesis of complex heterocycles containing imidazole units explores the chemical diversity and potential applications of these compounds in medicinal chemistry and material science. This includes the creation of novel scaffolds with potential anticonvulsant, antimicrobial, and antioxidant properties (Soyer et al., 2004); (Kalaria et al., 2014).

Mechanism of Action

As an impurity of Olmesartan Medoxomil, this compound might share some of its biological activities. Olmesartan Medoxomil works by blocking the action of a hormone called angiotensin II. By inhibiting the binding of angiotensin II to its receptor, it helps to relax and widen blood vessels, which lowers blood pressure .

properties

IUPAC Name

6,6-dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H38N6O2/c1-4-16-37-44-39-38(41(50)51-42(39,2)3)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28H,4,16,29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQPEEZTQTWJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101617
Record name 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048948-15-7
Record name 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048948-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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